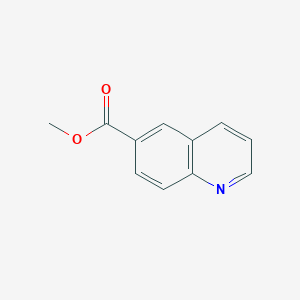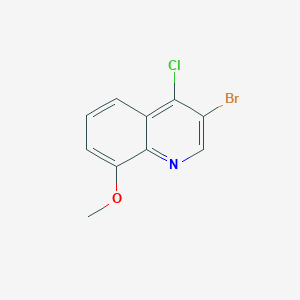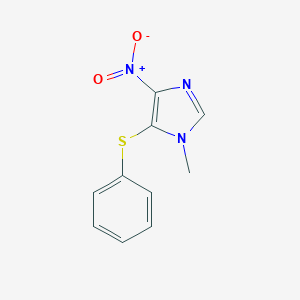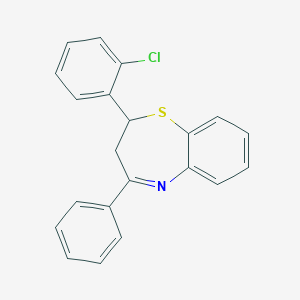
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with ion channels, such as calcium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use as an anti-cancer agent. In addition, it has been shown to exhibit anticonvulsant and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a multistep process that involves the condensation of 2-chlorobenzaldehyde with phenylacetonitrile to form 2-(2-chlorophenyl)benzylidenemalononitrile. This compound is then reacted with 2-mercaptoaniline to form the final product, 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
60246-85-7 |
|---|---|
Nom du produit |
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
Formule moléculaire |
C21H16ClNS |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H16ClNS/c22-17-11-5-4-10-16(17)21-14-19(15-8-2-1-3-9-15)23-18-12-6-7-13-20(18)24-21/h1-13,21H,14H2 |
Clé InChI |
OFZHWFSIDOELHN-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES canonique |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







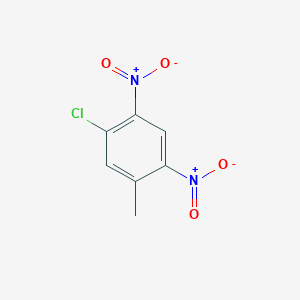
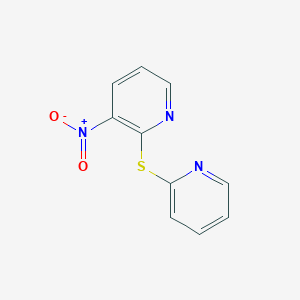


![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
